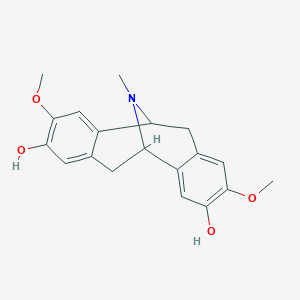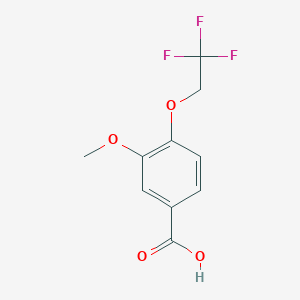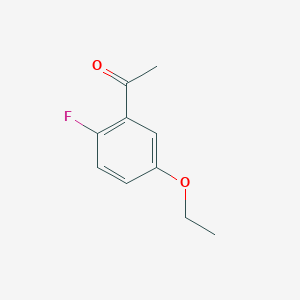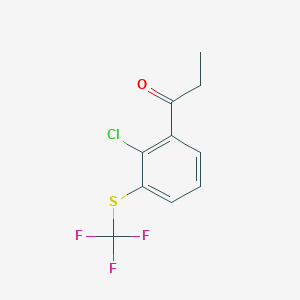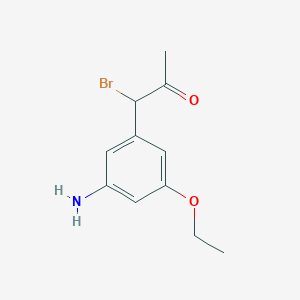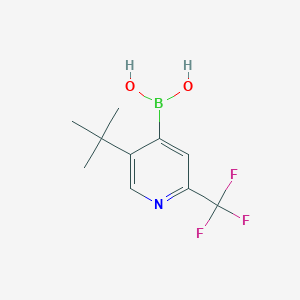
(5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with tert-butyl and trifluoromethyl groups, along with a boronic acid functional group. The unique structure of this compound makes it valuable in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-(trifluoromethyl)pyridine and tert-butyl magnesium chloride.
Grignard Reaction: The tert-butyl group is introduced via a Grignard reaction, where tert-butyl magnesium chloride reacts with 5-bromo-2-(trifluoromethyl)pyridine to form the corresponding tert-butyl derivative.
Borylation: The final step involves the borylation of the tert-butyl derivative using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new drugs.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Therapeutics: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry
Material Science: Used in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Investigated for its potential use in agrochemicals.
作用机制
The mechanism of action of (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-3-yl)boronic acid
- (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-2-yl)boronic acid
- (5-(tert-Butyl)-2-(trifluoromethyl)pyridin-6-yl)boronic acid
Uniqueness
(5-(tert-Butyl)-2-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in chemical reactions. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research applications.
属性
分子式 |
C10H13BF3NO2 |
|---|---|
分子量 |
247.02 g/mol |
IUPAC 名称 |
[5-tert-butyl-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-9(2,3)6-5-15-8(10(12,13)14)4-7(6)11(16)17/h4-5,16-17H,1-3H3 |
InChI 键 |
FNYJBSSDDQVRQV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1C(C)(C)C)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

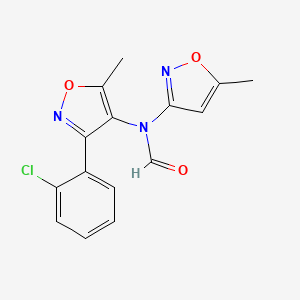
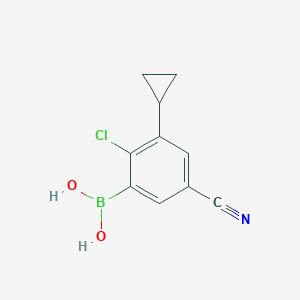
![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
